Sialyl-Le(a) oligosaccharide is classified as a sialylated carbohydrate and is part of the Lewis blood group antigens. It is primarily derived from glycoproteins and glycolipids found on cell surfaces. The structure of Sialyl-Le(a) consists of a sialic acid moiety linked to a fucosylated lactosamine core, which is crucial for its biological functions. This oligosaccharide has been implicated in various physiological processes such as cell adhesion, immune response modulation, and tumor metastasis .
The synthesis of Sialyl-Le(a) can be approached through both chemical and enzymatic methods. The chemical synthesis typically involves:
For instance, the automated solid-phase synthesis method allows for efficient assembly by using a series of glycosyl phosphates as building blocks. The coupling reactions are performed at controlled temperatures (e.g., -15 °C), followed by deprotection steps at room temperature .
Enzymatic synthesis utilizes specific glycosyltransferases to catalyze the formation of glycosidic bonds between unprotected sugar substrates. This method offers higher selectivity and yields compared to chemical synthesis, as it avoids the complexities associated with protecting group manipulations .
Sialyl-Le(a) oligosaccharide has a specific molecular structure characterized by:
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly employed to elucidate the three-dimensional structure and confirm the connectivity between the sugar units.
Sialyl-Le(a) participates in several chemical reactions that are crucial for its biological functions:
These interactions often involve reversible binding processes that are influenced by the spatial arrangement of the oligosaccharide.
The mechanism of action of Sialyl-Le(a) primarily revolves around its role as a ligand for selectins. Upon binding to selectins on endothelial cells, Sialyl-Le(a) facilitates the rolling of leukocytes along the vascular endothelium, which is a critical step in immune response activation. This binding process is modulated by various factors including glycosylation patterns and sulfation modifications .
Sialyl-Le(a) exhibits several notable physical and chemical properties:
Sialyl-Le(a) oligosaccharide has significant scientific applications:
Nuclear Magnetic Resonance spectroscopy serves as a cornerstone for elucidating the primary structure of Sialyl Lewis a (Sialyl-Le(a)) oligosaccharides. This technique enables precise assignment of monosaccharide sequences, anomeric configurations, and linkage positions through characteristic chemical shifts and coupling constants. A seminal study on oligosaccharides isolated from human colorectal adenocarcinoma cells (SW 1116 and LS 180 cell lines) employed 600-Megahertz proton NMR to define Sialyl-Le(a) as: Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNAcβ1-R, where R represents the underlying glycan backbone [1] [3]. Key diagnostic signals included:
NMR analysis further revealed that Sialyl-Le(a) structures from tumor-associated mucins frequently reside on extended poly-N-acetyllactosamine (Galβ1-4GlcNAcβ1-3)ₙ backbones, contributing to their unusually large molecular size [1]. This structural complexity was evidenced by peak broadening in NMR spectra, indicative of conformational heterogeneity.
Table 1: Characteristic Nuclear Magnetic Resonance Chemical Shifts for Sialyl-Le(a) Structural Elements
Residue & Proton | Chemical Shift (ppm) | Structural Significance |
---|---|---|
Fucose H1 (α1-4) | 5.05–5.15 | Fucose linkage position |
Galactose H1 (β1-3) | 4.47–4.53 | Core galactose linkage |
GlcNAc H1 (β1-3) | 4.37–4.42 | Reducing end linkage |
Neu5Ac H3eq | 1.70–1.75 | Sialic acid confirmation |
Neu5Ac NAc | 2.03–2.07 | N-acetyl group signature |
Mass spectrometry provides complementary high-sensitivity analysis of Sialyl-Le(a) glycosidic linkages through diagnostic fragmentation patterns. Analysis of permethylated derivatives using Matrix-Assisted Laser Desorption Ionization Time-of-Flight (MALDI-TOF) and collision-induced dissociation (CID) techniques enables precise determination of branching patterns and sequence motifs. When applied to neutrophil glycans, these methods revealed that Sialyl-Le(a) epitopes constitute less than 0.05% of total N-glycans but approximately 5% of O-glycans, indicating distinct biosynthetic regulation [5].
Porous Graphitized Carbon Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Chip/QTOF MS) demonstrates particular utility for sialylated oligosaccharides. Key fragmentation signatures include:
For Sialyl-Le(a), the fucose residue generates distinctive fragment ions at m/z 375 (permethylated Fuc-HexNAc⁺) and m/z 638 (permethylated Neu5Ac-Hex-Fuc⁺), allowing unambiguous differentiation from isomeric structures like Sialyl-Le(x). High-sensitivity MS/MS further confirmed the presence of Sialyl-Le(a) on poly-N-acetyllactosamine extensions in mucin-type glycoproteins, with molecular ions exceeding m/z 4000 observed in colorectal cancer cell secretions [1] [5].
Table 2: Mass Spectrometric Diagnostic Ions for Sialyl-Le(a) Characterization
Ion Type | m/z (Permethylated) | Structural Assignment |
---|---|---|
[M+Na]⁺ | Varies by backbone | Molecular ion |
Y₁ ion | 638.3 | Neu5Ac-Gal-Fuc⁺ |
B₃ ion | 512.2 | Gal-Fuc-GlcNAc⁺ |
C₂ / Z₂ ions | 375.2 | Fuc-GlcNAc⁺ |
Neu5Ac loss | [M-291+H]⁺ | Diagnostic of terminal sialylation |
Sialyl-Le(a) and Sialyl-Le(x) represent structurally distinct yet biologically related epitopes within the Lewis antigen family. Their fundamental topological differences arise from type 1 versus type 2 core chains:
This differential fucosylation (α1-4 vs. α1-3) creates distinct three-dimensional configurations of the critical recognition elements—the sialic acid carboxylate, galactose hydroxyl groups, and fucose moiety. While both serve as ligands for selectins, their binding affinities differ substantially due to this stereochemical variation. Sialyl-Le(x) demonstrates preferential binding to E-selectin in neutrophil rolling, whereas Sialyl-Le(a) shows enhanced interaction with certain tumor-associated receptors [4] [5].
Human milk oligosaccharide profiles provide compelling evidence for biosynthetic regulation differences. Non-secretor individuals lack α1-2-fucosylated oligosaccharides but retain Sialyl-Le(a) expression, whereas Lewis-negative individuals show absence of α1-4-fucosylated structures including Sialyl-Le(a) but maintain Sialyl-Le(x) [6]. This genetic regulation confirms distinct fucosyltransferase requirements: α1-3/4-fucosyltransferase (FUT3) for Le(a) versus α1-3-fucosyltransferase (FUT4, FUT7) for Le(x).
Sulfated modifications further diversify their biological functions:
The three-dimensional architecture and flexibility of Sialyl-Le(a) significantly influence its biological recognition. Solution-state NMR studies indicate conformational heterogeneity in the trisaccharide epitope (Neu5Ac-Gal-Fuc), with the fucose residue exhibiting restricted mobility relative to galactose. Molecular dynamics simulations suggest that the type 1 core (Galβ1-3GlcNAc) adopts a more compact conformation than the type 2 core (Galβ1-4GlcNAc) in Sialyl-Le(x), potentially explaining differential selectin binding [1].
Endo-β-galactosidase digestion studies on colorectal adenocarcinoma-derived oligosaccharides revealed that only a subset of Sialyl-Le(a) structures are enzyme-susceptible, indicating that poly-N-acetyllactosamine backbone conformation modulates epitope accessibility [1]. Extended poly-N-acetyllactosamine chains (>10 repeat units) exhibit restricted rotational freedom, potentially "masking" terminal epitopes through steric hindrance or intramolecular interactions.
In crystalline states, X-ray diffraction analyses of selectin-bound Sialyl-Le(a) reveals key conformational features:
This rigidified conformation differs significantly from the solution-state ensemble, indicating substantial ligand adaptation occurs during selectin binding. The conformational flexibility of the underlying poly-N-acetyllactosamine backbone may serve as a regulatory mechanism for Sialyl-Le(a) presentation in biological systems, particularly in cancer cell adhesion processes where clustered epitopes demonstrate enhanced binding avidity.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7